molecular formula C23H30 B12558170 1-Decyl-9H-fluorene CAS No. 184856-52-8

1-Decyl-9H-fluorene

Cat. No.: B12558170
CAS No.: 184856-52-8
M. Wt: 306.5 g/mol
InChI Key: HGAYKTZIOSRHOL-UHFFFAOYSA-N
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Description

1-Decyl-9H-fluorene is an organic compound belonging to the fluorene family, characterized by the presence of a decyl group attached to the ninth position of the fluorene structure. Fluorene itself is a polycyclic aromatic hydrocarbon with a distinctive structure that includes a five-membered ring fused to two benzene rings. The addition of a decyl group enhances its solubility and alters its chemical properties, making it a compound of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decyl-9H-fluorene can be synthesized through several methods, including:

    Alkylation of Fluorene: This method involves the reaction of fluorene with decyl halides (such as decyl bromide) in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.

    Grignard Reaction: Another approach involves the use of a Grignard reagent, such as decylmagnesium bromide, which reacts with fluorenone to form this compound after subsequent reduction.

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorenone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert fluorenone derivatives back to this compound using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluorene ring. For example, nitration using nitric acid and sulfuric acid can yield nitrofluorene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: this compound.

    Substitution: Nitrofluorene derivatives.

Scientific Research Applications

1-Decyl-9H-fluorene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of 1-decyl-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, altering their function. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. In electronic applications, its photophysical properties enable it to participate in light-emitting processes, making it useful in OLEDs.

Comparison with Similar Compounds

    Fluorene: The parent compound without the decyl group. It has similar chemical properties but lower solubility in organic solvents.

    9,9-Dioctyl-9H-fluorene: Another derivative with octyl groups instead of decyl. It has different solubility and photophysical properties.

    9-Fluorenone: The oxidized form of fluorene, used in various chemical reactions and as an intermediate in organic synthesis.

Uniqueness: 1-Decyl-9H-fluorene is unique due to the presence of the decyl group, which enhances its solubility and alters its chemical reactivity. This makes it more suitable for specific applications, such as in the production of OLEDs and other electronic materials.

Properties

CAS No.

184856-52-8

Molecular Formula

C23H30

Molecular Weight

306.5 g/mol

IUPAC Name

1-decyl-9H-fluorene

InChI

InChI=1S/C23H30/c1-2-3-4-5-6-7-8-9-13-19-15-12-17-22-21-16-11-10-14-20(21)18-23(19)22/h10-12,14-17H,2-9,13,18H2,1H3

InChI Key

HGAYKTZIOSRHOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C2CC3=CC=CC=C3C2=CC=C1

Origin of Product

United States

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